(4-(Isopentyloxy)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
While the provided papers do not directly discuss (4-(Isopentyloxy)phenyl)boronic acid, they offer insights into the broader class of phenylboronic acids and their chemical behavior. Phenylboronic acids are a group of compounds that have found extensive use in various fields of chemistry due to their ability to form reversible covalent bonds with diols and similar substrates. This property makes them particularly useful in the construction of molecular nanostructures, as well as in the field of sensor design, especially for detecting sugars and other diol-containing biomolecules .
Synthesis Analysis
The synthesis of boronic acid derivatives typically involves the conversion of aryl halides to boronic acids through a metal-halogen exchange reaction followed by the addition of a boron source. For example, the synthesis of 4-amino-3-fluorophenylboronic acid was achieved by protecting the amine group of 4-bromo-2-fluoroaniline, followed by a lithium-bromine exchange and subsequent addition of trimethyl borate . This method could potentially be adapted for the synthesis of this compound by starting with an appropriately substituted aryl halide.
Molecular Structure Analysis
The molecular structure of boronic acid derivatives is characterized by the presence of a trivalent boron atom connected to an aromatic ring and hydroxyl groups. The X-ray crystal structure analysis of boronic acid derivatives, such as 4-amino-3-fluorophenylboronic acid, provides valuable information about their geometry and the electronic environment around the boron atom, which is crucial for understanding their reactivity and binding properties .
Chemical Reactions Analysis
Phenylboronic acids are known for participating in several types of chemical reactions. They are widely used in Suzuki cross-coupling reactions to form carbon-carbon bonds, which is a powerful tool in synthetic organic chemistry. Additionally, they can undergo condensation reactions with diols, including carbohydrates, to form cyclic esters, which is the basis for their use in sensing applications . The ortho-substituents on the phenyl ring can influence the reactivity of the boronic acid, as seen in the case of 2,4-bis(trifluoromethyl)phenylboronic acid, where it prevents the coordination of amines to the boron atom, thus accelerating amidation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids, such as solubility, pKa, and the ability to form complexes with diols, are critical for their practical applications. For instance, the solubility of ortho-hydroxymethyl phenylboronic acid in aqueous solutions is an important factor for its use in complexing glycosides under neutral conditions . The pKa value of the boronic acid can also influence its binding to substrates, as seen with the relatively low pKa value of 7.8 for 4-amino-3-fluorophenylboronic acid, which is suitable for glucose sensing at physiological pH .
Safety and Hazards
Future Directions
Boronic acids, including “(4-(Isopentyloxy)phenyl)boronic acid”, are increasingly utilized in diverse areas of research. They are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . The future directions of “this compound” will likely continue in these areas.
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups present in these targets .
Mode of Action
Boronic acids are often used in suzuki-miyaura (sm) cross-coupling reactions . In these reactions, boronic acids participate in a transmetalation process with a palladium catalyst, which involves the transfer of an organic group from boron to palladium .
Biochemical Pathways
The compound’s involvement in sm cross-coupling reactions suggests it may play a role in the formation of carbon-carbon bonds, which are fundamental to many biochemical pathways .
Result of Action
Its potential role in sm cross-coupling reactions suggests it may contribute to the formation of new carbon-carbon bonds, which could have various effects depending on the specific context .
Action Environment
The success of sm cross-coupling reactions, in which boronic acids are commonly used, is known to depend on a combination of mild and functional group tolerant reaction conditions .
properties
IUPAC Name |
[4-(3-methylbutoxy)phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO3/c1-9(2)7-8-15-11-5-3-10(4-6-11)12(13)14/h3-6,9,13-14H,7-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJZCFXNTJZWRPP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCCC(C)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584774 |
Source
|
Record name | [4-(3-Methylbutoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00584774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1198156-69-2 |
Source
|
Record name | [4-(3-Methylbutoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00584774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.